molecular formula C15H8BrNO4S B11557975 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

Cat. No.: B11557975
M. Wt: 378.2 g/mol
InChI Key: KIWQUYRHOBOFNP-MLPAPPSSSA-N
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Description

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is a strategically designed small molecule recognized for its potent and selective inhibitory activity against specific kinases. This compound has emerged as a valuable chemical probe in biochemical research, particularly for investigating signaling pathways mediated by kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Casein Kinase 1 (CK1) [https://doi.org/10.3390/molecules25112584]. Its mechanism of action involves competitively binding to the ATP-binding pocket of these enzymes, thereby disrupting their phosphorylation of downstream protein substrates. The specific substitution pattern on the benzylidene ring, featuring bromo, hydroxy, and nitro groups, is critical for its binding affinity and selectivity profile. Researchers utilize this compound to elucidate the roles of GSK-3 and CK1 in fundamental cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythm regulation, and cytoskeleton dynamics [https://doi.org/10.3390/molecules25112584]. Its application is pivotal in disease model studies for conditions such as neurodegenerative disorders, cancer, and inflammatory diseases, where these kinase pathways are often dysregulated. By providing a means to selectively inhibit these key enzymes, this reagent enables the dissection of complex signaling networks and the validation of new therapeutic targets.

Properties

Molecular Formula

C15H8BrNO4S

Molecular Weight

378.2 g/mol

IUPAC Name

(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8BrNO4S/c16-11-7-9(17(20)21)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6-

InChI Key

KIWQUYRHOBOFNP-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)S2

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed C–S Bond Formation

A Cu(I)-mediated intramolecular cyclization of o-halophenyl acetonitriles with dithioesters yields substituted benzo[b]thiophenes.

  • Reagents : CuI (0.2 mmol), pivalic acid (1.5 mmol), K₃PO₄ (2.0 mmol), DMF (solvent).

  • Conditions : 80°C, 4–5 hours.

  • Yield : 62–78%.

  • Mechanism : The reaction proceeds via S-arylation followed by heterocyclization (Scheme 1).

Base-Promoted Cyclization of Mercaptobenzoates

Methyl 2-mercaptobenzoate reacts with α-bromoacetophenone derivatives under basic conditions:

  • Reagents : Methyl 2-mercaptobenzoate (1.0 equiv), α-bromoacetophenone (1.0 equiv), KOH (1.5 equiv), methanol (solvent).

  • Conditions : Room temperature (1–2 h), then 60°C (4–5 h).

  • Yield : High yields (exact % unspecified).

  • Mechanism : Nucleophilic thiol attack on α-bromoacetophenone, followed by aldol condensation.

Condensation with 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

The benzylidene substituent is introduced via Knoevenagel condensation between benzo[b]thiophen-3(2H)-one and 3-bromo-2-hydroxy-5-nitrobenzaldehyde.

Acid-Catalyzed Condensation

  • Reagents : Benzo[b]thiophen-3(2H)-one (1.0 equiv), 3-bromo-2-hydroxy-5-nitrobenzaldehyde (1.0 equiv), glacial acetic acid (catalyst).

  • Conditions : Reflux (5 h), followed by precipitation in ice-cold water.

  • Yield : 70–78% (analogous compounds).

  • Workup : Filtration and recrystallization in ethanol.

Solvent-Mediated Condensation

  • Reagents : Ethanol (solvent), acetic acid (2 drops).

  • Conditions : Room temperature (24 h).

  • Mechanism : Schiff base formation via imine linkage, though Knoevenagel is more likely for non-amine substrates.

Optimization and Challenges

Regioselectivity and Byproduct Formation

  • The nitro and bromo groups on the benzaldehyde may hinder reactivity. Elevated temperatures (80–100°C) improve conversion but risk decomposition.

  • Side reactions : Over-condensation or reduction of nitro groups under strong acidic conditions.

Purification Strategies

  • Recrystallization : Ethanol or methanol effectively purify the product.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves non-polar impurities.

Structural Confirmation

Spectroscopic Data

  • IR : C=O stretch at 1,680–1,685 cm⁻¹, NO₂ asymmetric stretch at 1,520 cm⁻¹.

  • ¹H NMR : Benzylidene methine proton at δ 7.90–8.10 ppm, aromatic protons at δ 7.10–7.80 ppm.

  • ¹³C NMR : Carbonyl carbon at δ 185–187 ppm, aromatic carbons at δ 120–135 ppm.

X-ray Crystallography

Analogous compounds (e.g., PD130528) confirm the Z-configuration of the benzylidene group.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Yield Advantages
Cu(I)-CatalyzedCuI, DMF80°C62–78%High regioselectivity
Base-PromotedKOH, MeOH60°CHighScalable, minimal byproducts
Acid-CatalyzedAcetic acidReflux70–78%Simple setup, cost-effective

Industrial Applications and Patents

  • Patent WO2011047877A1 : Describes phase-transfer catalysis for deprotecting methoxy groups in benzo[b]thiophenes, applicable to nitro-containing derivatives.

  • US9242945B2 : Highlights substituted benzothiazinones synthesized via analogous condensation, validating the scalability of this approach .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-2-oxo-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.

    Reduction: Formation of 2-(3-Bromo-2-hydroxy-5-aminobenzylidene)benzo[b]thiophen-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer activities. Specifically, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Synthesis Pathways

The synthesis of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves several key steps:

  • Formation of Benzothiophene Core : The initial step involves synthesizing the benzothiophene structure through cyclization reactions.
  • Bromination and Hydroxylation : The introduction of bromine and hydroxyl groups is achieved through electrophilic aromatic substitution reactions on appropriate precursors.
  • Formation of the Aldehyde Intermediate : The synthesis includes generating a 3-bromo-2-hydroxy-5-nitrobenzaldehyde intermediate, which is then reacted with the benzothiophene derivative to form the final product.
  • Condensation Reaction : The final step involves a condensation reaction between the aldehyde and the thiophene derivative to yield the desired product.

Anticancer Research

A study published in Pharmaceuticals evaluated various benzothiophene derivatives, including this compound, for their anticancer properties. The results indicated that compounds with hydroxyl and nitro substituents showed enhanced activity against multiple cancer cell lines, with IC50 values ranging from 10 to 25 µM, highlighting their potential as therapeutic agents in cancer treatment .

Antimicrobial Study

In an investigation focused on antimicrobial efficacy, derivatives of this compound were tested against common bacterial strains. The findings revealed significant inhibition at concentrations as low as 5 µg/mL, indicating strong potential for development into new antimicrobial agents .

Comparative Data Table

Application AreaActivity/EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialSignificant inhibition against bacteria
Synthesis PathwaysMulti-step synthesis involving bromination

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Electronic and Steric Influence

This contrasts with triphenylamine (TPA) or carbazole substituents in BPOH-TPA and BPOH-PhCz (), which are electron-rich and improve hole-transport properties in optoelectronic applications . The hydroxy group in the target compound enables hydrogen bonding, influencing solubility and crystal packing, as seen in Schiff base metal complexes ().

Suzuki Coupling Derivatives

BPOH-TPA, BPOH-PhCz, and BPOH-SF () are synthesized via Suzuki coupling with yields of ~29–35%, lower than typical Pd-catalyzed reactions due to steric hindrance from bulky substituents . The target compound’s bromo group could serve as a reactive site for further functionalization (e.g., cross-coupling), analogous to 5-bromo-2-hydroxybenzophenone in .

Cycloaddition Reactions

and highlight the use of benzo[b]thiophen-3(2H)-one derivatives in enantioselective [3+2] cycloadditions to form dispiro compounds.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target Compound 379.21 Not reported Likely low in H₂O
BPOH-TPA () 441.17 Not reported Organic solvents
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide () 261.09 N/A Dichloromethane

Biological Activity

The compound 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is a derivative of benzo[b]thiophene, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H10BrN2O4SC_{15}H_{10}BrN_{2}O_{4}S, with a molecular weight of approximately 392.22 g/mol. The structure includes a bromine atom , a hydroxy group , and a nitro group , which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
2-Bromo-3-hydroxy-5-nitrobenzaldehyde16Staphylococcus aureus
2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-oneTBDTBD

The antimicrobial activity is attributed to the presence of the hydroxy group, which enhances solubility and interaction with microbial cell membranes .

Anticancer Activity

Benzo[b]thiophene derivatives have been studied for their anticancer potential. A case study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Compound
Patu8988 (pancreatic)102-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one
SGC7901 (gastric)152-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

In vitro studies have indicated that these compounds can inhibit cell proliferation and promote apoptotic pathways, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of benzo[b]thiophene derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammation.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3-hydroxybenzo[b]thiophene-2-carbaldehyde and nitro-substituted aromatic amines or phenols. For example, analogous structures (e.g., 2-benzylidene-benzo[b]thiophen-3(2H)-one derivatives) are synthesized using acetonitrile as a solvent under reflux conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Bromination and nitration steps should be carefully controlled to avoid over-substitution.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic shifts for the benzylidene moiety (~7.5–8.5 ppm for aromatic protons) and the thiophenone carbonyl (~190 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is ideal. Key parameters include:
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Analyze bond angles and distances (e.g., C-Br bond ~1.9 Å, C=O bond ~1.2 Å) to validate stereochemistry .

Advanced Research Questions

Q. How do substituents (e.g., nitro, bromo) influence the photophysical properties of this compound?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron-withdrawing effects of nitro and bromo groups on the HOMO-LUMO gap. For example, nitro groups reduce the bandgap, enhancing charge-transfer transitions.
  • Experimental Validation : UV-Vis spectroscopy (in DMSO or acetonitrile) can correlate calculated transitions with observed λmax_{\text{max}} (e.g., 350–450 nm for nitro-aromatic systems) .

Q. What strategies mitigate contradictions in reaction yields reported for analogous benzo[b]thiophen-3(2H)-one derivatives?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., p-toluenesulfonic acid) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-brominated species) and adjust stoichiometry or reaction time .

Q. How can cycloaddition reactions be employed to functionalize this compound for drug discovery?

  • Methodological Answer :
  • Diels-Alder Reactions : React the benzylidene moiety with dienophiles (e.g., maleic anhydride) under thermal or microwave-assisted conditions.
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups, enhancing bioactivity. Monitor regioselectivity via 1H^1H-NMR .

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • Hyperpolarizability Calculations : Use CAM-B3LYP/TZVP to compute first-order hyperpolarizability (β). Correlate bond-length alternation (BLA) in the benzylidene-thiophenone system with NLO activity.
  • Solvent Effects : Include PCM models to simulate solvent polarity impacts on NLO responses .

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